5-ethylquinolin-8-ol is a heterocyclic compound belonging to the quinoline family, characterized by the presence of an ethyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized from 8-hydroxyquinoline, which serves as a precursor. The synthesis often involves alkylation processes that introduce the ethyl group into the quinoline structure.
5-ethylquinolin-8-ol can be classified as a phenolic compound and a nitrogen-containing heterocycle. Its classification is significant in understanding its chemical behavior and potential applications in various fields, including pharmaceuticals and agrochemicals.
The synthesis of 5-ethylquinolin-8-ol typically involves several key methods:
The reactions typically require careful control of temperature and pH to optimize yields and minimize by-products. Techniques such as thin-layer chromatography are employed for monitoring reaction progress, while purification methods like column chromatography are used to isolate the final product.
The molecular structure of 5-ethylquinolin-8-ol can be represented as follows:
This structure consists of a quinoline ring with an ethyl group at position five and a hydroxyl group at position eight.
Key data about its molecular structure includes:
5-ethylquinolin-8-ol participates in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and inert atmospheres to prevent oxidation or degradation.
The mechanism of action for 5-ethylquinolin-8-ol relates primarily to its biological activities:
In vitro studies have demonstrated varying degrees of antimicrobial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, with IC50 values indicating concentration-dependent effects .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm structural integrity and purity after synthesis.
5-ethylquinolin-8-ol has several scientific uses:
The 8-hydroxyquinoline (8-HQ) scaffold has evolved from early antiseptic applications to a privileged structure in modern drug discovery. Initial therapeutic uses capitalized on its broad-spectrum antimicrobial properties, exemplified by clioquinol (5-chloro-7-iodo-8-HQ), first deployed against intestinal Entamoeba infections in the 1930s [4]. The late 20th century saw a paradigm shift when the metal-chelating capability of 8-HQ derivatives was leveraged for neurodegenerative diseases. Clioquinol demonstrated unexpected efficacy in Alzheimer’s disease models by modulating copper-zinc homeostasis and inhibiting amyloid-β aggregation, advancing to Phase II clinical trials [4]. Concurrently, nitroxoline (5-nitro-8-HQ), initially an antibiotic, was repurposed as a BRD4 inhibitor (IC₅₀ = 0.98 μM) via computational screening, highlighting the scaffold’s versatility [1]. These milestones established 8-HQ as a multipurpose pharmacophore with applications spanning infectious diseases, oncology, and neurology.
Table 1: Evolution of Key 8-Hydroxyquinoline Therapeutics
Compound | R5 Substituent | Key Therapeutic Application | Mechanistic Insight |
---|---|---|---|
Clioquinol | Cl, I (5,7-diHal) | Anti-amoebic/Neurodegenerative diseases | Cu/Zn chelation; Amyloid-β disaggregation |
Nitroxoline | NO₂ | UTI antibiotics/BRD4 inhibition | BRD4 BD1 binding (IC₅₀ = 0.98 μM) |
PBT2 | Dimethylaminoethyl | Alzheimer’s disease (Phase II) | Enhanced brain penetration; Metal chaperoning |
5-Ethylquinolin-8-ol | C₂H₅ | Anticancer/Selective chelation | Improved logP; Reduced hERG inhibition |
The quinolin-8-ol core acts as a bidentate metal chelator, coordinating transition metals (Cu²⁺, Zn²⁺, Fe³⁺) through its phenolate oxygen and pyridyl nitrogen atoms [6] [8]. This geometry creates stable, electroneutral complexes capable of crossing biological membranes—a critical feature for CNS-active agents like PBT2 [4]. Positional substitutions dictate target specificity:
The ethyl group (–C₂H₅) at C5 represents a strategic balance between hydrophobicity and steric demand. Key advantages over classical substituents include:
Table 2: Impact of R5 Substituents on Physicochemical and Biological Profiles
R5 Group | logP | pKₐ (OH) | BRD4 IC₅₀ (μM) | hERG IC₅₀ (μM) | Primary Application |
---|---|---|---|---|---|
–NO₂ | 1.8 | 6.9 | 0.98 | 12.4 | Antibacterial/BRD4 inhibition |
–Cl | 3.5 | 8.1 | 0.37 | 3.8 | Antifungal |
–OCH₃ | 1.6 | 9.5 | >10 | >30 | Antioxidant |
–C₂H₅ (5-Ethyl) | 2.9 | 9.2 | 0.42 | 21.9 | Selective metal chelation |
The 5-ethyl modification emerged from quantitative structure-activity relationship (QSAR) models predicting reduced hERG channel affinity (IC₅₀ = 21.9 μM vs. 3.8 μM for 5-Cl) while maintaining submicromolar BRD4 inhibition [1] [6]. Synthetic routes typically employ Mannich reactions at C7 or Friedel-Crafts alkylation at C5, enabling late-stage diversification [8] [10]. Current research explores 5-ethyl variants conjugated to PROTACs for targeted protein degradation, leveraging the scaffold’s dual functionality as both warhead and chelator [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1